3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with chalcones under acidic or basic conditions. One common method includes the reaction of 4-phenoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a chalcone under reflux conditions in the presence of a catalyst such as acetic acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrazole derivative.
Reduction: Reduction reactions can convert the dihydropyrazole ring to a fully saturated pyrazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and phenoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be facilitated by reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Saturated pyrazoline derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-(4-Phenoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61479-83-2 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H18N2O/c1-3-7-18(8-4-1)23-16-15-21(22-23)17-11-13-20(14-12-17)24-19-9-5-2-6-10-19/h1-14H,15-16H2 |
InChI Key |
YOKCDJAIDKSRKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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